

# Technical Guide: Dimethoxy(methyl)octylsilane (CAS 85712-15-8)

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## Compound of Interest

Compound Name: *Dimethoxy(methyl)octylsilane*

CAS No.: *85712-15-8*

Cat. No.: *B1587501*

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Surface Engineering & Chromatographic Stationary Phase Synthesis

## Executive Summary

**Dimethoxy(methyl)octylsilane** (CAS 85712-15-8) is a difunctional organosilane utilized primarily for the hydrophobic modification of inorganic substrates. Unlike its trifunctional counterparts (e.g., octyltrimethoxysilane), the presence of a methyl group directly attached to the silicon atom limits the polymerization dimensionality. This structural feature is critical for researchers in drug development and chromatography: it promotes the formation of linear, brush-like self-assembled monolayers (SAMs) rather than disordered, cross-linked 3D networks. This guide details the physicochemical profile, reaction mechanisms, and validated protocols for applying this silane to silica nanoparticles and chromatographic supports.

## Physicochemical Profile

The following data consolidates critical parameters for experimental design.

Parameter	Value	Relevance
IUPAC Name	Dimethoxy(methyl)octylsilane	Standard identification
CAS Number	85712-15-8	Registry verification
Molecular Formula		Stoichiometric calculation
Molecular Weight	218.41 g/mol	Molar dosing
Boiling Point	-220°C (107°C @ 10 mmHg)	High thermal stability for vapor deposition
Density	0.863 g/mL (25°C)	Volumetric dosing
Refractive Index	1.421	Purity verification
Hydrolytic Sensitivity	High (Reacts with moisture)	Requires anhydrous storage/handling
Functionality	Difunctional (2 Methoxy groups)	Forms linear chains/monolayers

## Mechanism of Action: The "Difunctional" Advantage

In surface engineering, the choice between trifunctional (

) and difunctional (

) silanes dictates the topology of the grafted layer.

- Hydrolysis: The methoxy groups ( ) hydrolyze rapidly in the presence of moisture (faster than ethoxy groups) to form reactive silanols ( ) and methanol.
- Condensation: These silanols condense with hydroxyl groups on the substrate (e.g., Silica-OH).

- **Structural Control:** Because **Dimethoxy(methyl)octylsilane** has only two hydrolyzable groups, it cannot cross-link in three dimensions. It forms linear siloxane chains or "loops" on the surface. This reduces steric bulk and prevents the formation of thick, irregular polymer islands, resulting in a more reproducible, defined hydrophobic surface—ideal for HPLC C8 columns where peak tailing must be minimized.

## Diagram 1: Hydrolysis & Surface Grafting Pathway

The following diagram illustrates the conversion of the precursor into a covalently bonded surface monolayer.



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Caption: Step-wise mechanism from precursor hydrolysis to stable covalent attachment on a silica substrate.

## Experimental Protocols

### Protocol A: Anhydrous Deposition (High-Precision)

Target Application: HPLC Stationary Phase Synthesis (C8), Microfluidic Chip Modification.

Rationale: Anhydrous conditions prevent bulk self-polymerization of the silane in solution, ensuring the reaction occurs only at the surface interface.

Reagents:

- **Dimethoxy(methyl)octylsilane** (CAS 85712-15-8)[1][2]
- Anhydrous Toluene (Solvent)
- Substrate (e.g., Activated Silica Gel or Glass Slides)
- Catalyst: n-Butylamine (Optional, for base catalysis)

Workflow:

- Activation: Clean/activate substrate (e.g., Piranha solution for glass, or rehydration for silica gel) to maximize surface silanol (Si-OH) density. Dry at 120°C for 2 hours to remove physisorbed water.
- Solvation: Prepare a 5% (v/v) solution of silane in anhydrous toluene.
- Reaction:
  - For Particles: Reflux the silica in the silane solution for 4–6 hours under inert atmosphere ( ).
  - For Planar Surfaces: Immerse substrate for 12–24 hours at room temperature in a sealed, dry vessel.
- Washing: Rinse sequentially with Toluene  
Ethanol  
Acetone to remove unreacted silane.
- Curing: Bake the substrate at 110°C for 1–2 hours. This step drives the condensation reaction (Si-OH + HO-Si  
Si-O-Si), locking the silane to the surface.

## Protocol B: Aqueous/Alcohol Deposition (Bulk Treatment)

Target Application: Filler treatment for composites, Hydrophobizing silica nanoparticles for drug delivery. Rationale: Uses the rapid hydrolysis of methoxy groups in water/alcohol mixtures.

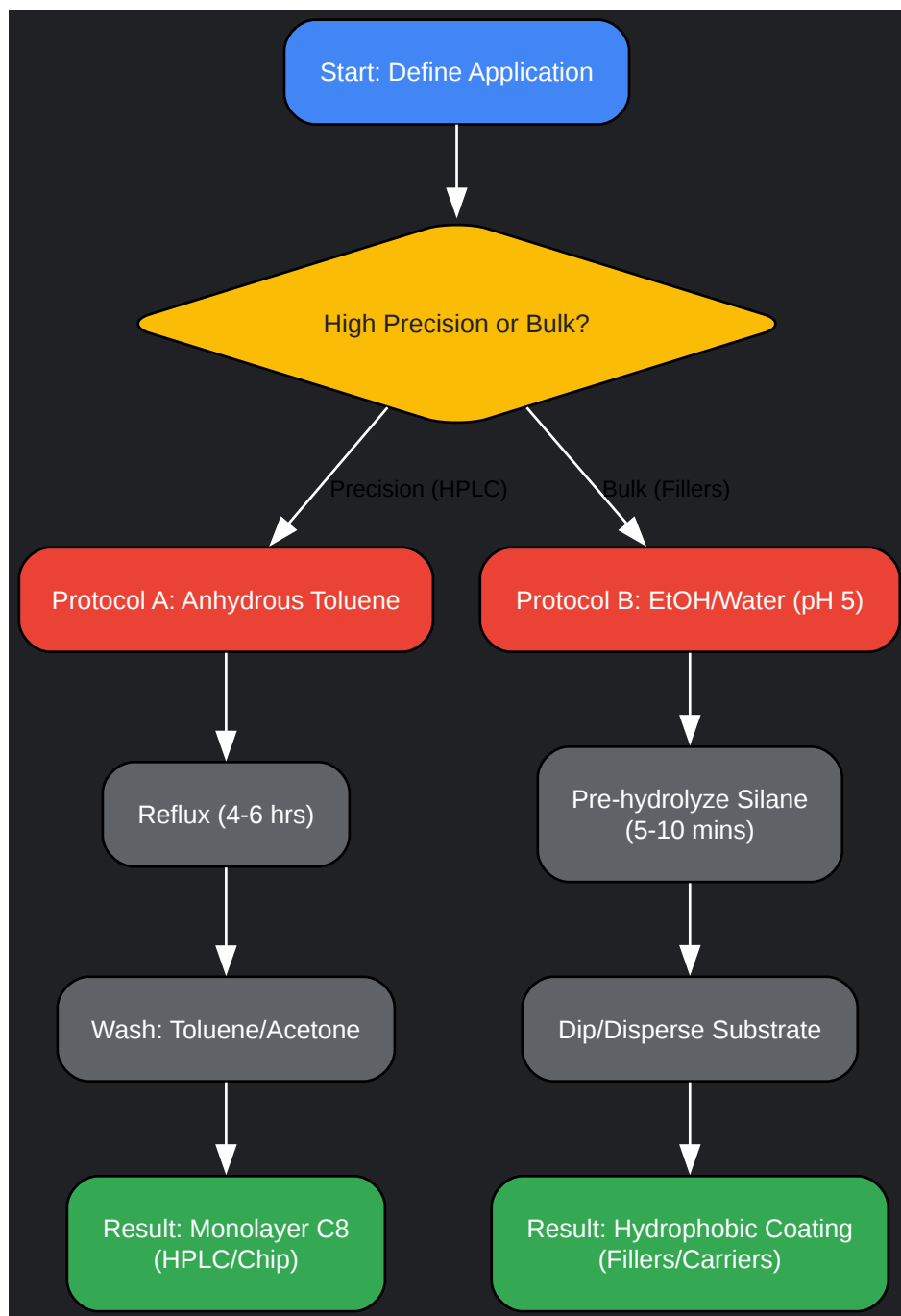
Workflow:

- Hydrolysis Solution: Mix 95% Ethanol / 5% Water. Adjust pH to 4.5–5.5 using Acetic Acid.
- Silane Addition: Add **Dimethoxy(methyl)octylsilane** (1–2% final concentration) dropwise with stirring.

- Activation Time: Stir for 5–10 minutes. Note: Do not exceed 30 minutes; the difunctional silane may form linear oligomers that precipitate.
- Application: Dip the substrate or disperse nanoparticles into the solution for 10–30 minutes.
- Cure: Remove, rinse with ethanol, and cure at 110°C for 1 hour.

## Diagram 2: Experimental Workflow Decision Tree

This diagram guides the researcher in selecting the correct protocol based on the application.



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Caption: Decision matrix for selecting the optimal silanization method based on substrate and purity requirements.

## Quality Control & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

- Contact Angle Goniometry:
  - Expectation: A successful C8 modification should yield a water contact angle between 95° and 105°.
  - Failure Mode: Angles <80° indicate incomplete coverage or hydrolyzed silane that did not condense (wash failure).
- Elemental Analysis (Carbon Content):
  - For silica particles, Carbon % confirms grafting density.
  - Calculation:  
  
(where  
  
is carbon count in the tail).
- Drift Test (Stability):
  - Incubate modified particles in pH 2 and pH 8 buffers for 24 hours. Measure Carbon % again. Significant loss indicates poor covalent bonding (likely just physisorption).

## Safety & Handling

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3] Combustible liquid (H227).
- Byproducts: Hydrolysis releases Methanol, which is toxic.[4] Ensure adequate ventilation (fume hood).
- Storage: Store under inert gas ( or Ar). Moisture sensitive.[1][5] If the liquid turns cloudy, it has polymerized and should be discarded.

## References

- Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. [\[Link\]](#)
- Arkles, B. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest, Inc. [\[5\]](#) [\[Link\]](#)

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## Sources

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